molecular formula C7H7N5O2 B2909732 5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2092700-92-8

5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2909732
CAS No.: 2092700-92-8
M. Wt: 193.166
InChI Key: SSFMWVZBMAISBS-UHFFFAOYSA-N
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Description

This heterocyclic compound features a 1,2,3-triazole core substituted at the 4-position with a carboxylic acid group and at the 5-position with a 1-methylpyrazole moiety. Its structure combines the hydrogen-bonding capability of the carboxylic acid with the aromatic and coordination properties of the pyrazole ring, making it a versatile scaffold for medicinal chemistry and materials science.

Properties

IUPAC Name

5-(2-methylpyrazol-3-yl)-2H-triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-12-4(2-3-8-12)5-6(7(13)14)10-11-9-5/h2-3H,1H3,(H,13,14)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFMWVZBMAISBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NNN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound's derivatives may exhibit biological activity, making it useful in medicinal chemistry for drug discovery. Industry: It can be used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific derivatives and applications. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to biological responses. The molecular pathways involved can vary widely based on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the triazole ring significantly influence solubility, acidity, and tautomeric behavior. Key comparisons include:

Table 1: Substituent Effects
Compound Name Substituents (Position) Key Properties Reference
5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid Pyrazole (5), COOH (4) High polarity due to COOH; pyrazole enhances metal coordination -
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl (1), Formyl (5), COOH (4) Exists as cyclic hemiacetal (20% in solution); ethoxy group increases lipophilicity
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid Phenyl (1), Methyl (5), COOH (4) Simpler synthesis (azide + ethyl acetoacetate); methyl reduces acidity
1-Phenyl-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid Phenyl (1), Pyridinyl (5), COOH (4) Pyridinyl enhances π-stacking; higher melting point due to crystalline packing
  • Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity, but electron-withdrawing substituents (e.g., formyl in ) lower pKa further.
  • Tautomerism : Formyl-substituted analogs exhibit ring-chain tautomerism, forming cyclic hemiacetals (e.g., 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one in ), which may influence reactivity.

Crystallographic and Computational Insights

  • Crystal Packing : Pyridinyl and phenyl substituents promote dense packing via π-π interactions (e.g., 1-phenyl-5-(4-pyridinyl) analog in ).
  • Hydrogen Bonding : Carboxylic acid groups form dimeric motifs in the solid state, as seen in ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate .

Biological Activity

5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrazole moiety, which contributes to its biological activity. The presence of the carboxylic acid functional group enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with a similar structure have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction.

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 (µM)Mechanism
MCF-715.2Apoptosis induction
HeLa12.8Cell cycle arrest
A54918.5Inhibition of PI3K pathway

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. The triazole ring is known to interact with microbial enzymes, disrupting their function.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

Inflammation-related disorders have been targeted using derivatives of this compound. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can modulate receptor activity related to cell signaling pathways, particularly those involved in apoptosis.
  • DNA Interaction : Some studies suggest that triazole derivatives can interact with DNA, leading to cleavage or inhibition of replication processes.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives where this compound was tested for its cytotoxic effects against multiple cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents, suggesting its potential as a lead compound for further development.

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